molecular formula C4H8O3S B8810665 2-Methylprop-2-ene-1-sulfonic acid CAS No. 3934-16-5

2-Methylprop-2-ene-1-sulfonic acid

Cat. No.: B8810665
CAS No.: 3934-16-5
M. Wt: 136.17 g/mol
InChI Key: XEEYSDHEOQHCDA-UHFFFAOYSA-N
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Description

2-Methylprop-2-ene-1-sulfonic acid is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Industrial Applications

  • Corrosion Inhibitor :
    • 2-Methylprop-2-ene-1-sulfonic acid is used as a corrosion inhibitor in various industrial processes, particularly in oil and gas extraction. It helps protect metal surfaces from oxidative damage and enhances the longevity of equipment .
  • Monomer for Polymer Synthesis :
    • This compound serves as a monomer in the synthesis of polymers and copolymers. It is particularly valuable in creating anionic polymers that find applications in coatings, adhesives, and sealants .
  • Surfactant :
    • The sulfonic acid group imparts surfactant properties to the compound, making it useful in detergents and cleaning products. Its ability to lower surface tension enhances cleaning efficiency .

Scientific Research Applications

  • Biological Studies :
    • Research has shown that this compound can act as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This mechanism suggests potential applications as an antimicrobial agent.
  • Analytical Chemistry :
    • The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its compatibility with mass spectrometry makes it suitable for pharmacokinetic studies .
  • Polymer Chemistry :
    • It is employed in the synthesis of specialty polymers with tailored properties for specific applications, such as drug delivery systems and biocompatible materials for medical devices .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Polymer Development

Research focused on developing anionic polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives.

Data Table: Summary of Applications

Application AreaSpecific UseNotes
IndustrialCorrosion inhibitorEnhances equipment longevity
Polymer SynthesisMonomer for anionic polymersUsed in coatings and adhesives
Cleaning ProductsSurfactantImproves cleaning efficiency
Biological ResearchAntimicrobial agentInhibits bacterial growth
Analytical ChemistryHPLC separationCompatible with mass spectrometry

Properties

CAS No.

3934-16-5

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

2-methylprop-2-ene-1-sulfonic acid

InChI

InChI=1S/C4H8O3S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H,5,6,7)

InChI Key

XEEYSDHEOQHCDA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

196 g (2 mol) of maleic anhydride and 150 g of ion-exchanged water were placed in a four-necked flask fitted with the same devices as in Example 1. 117 g (1.4 mol) of 48% sodium hydroxide was added thereto under stirring to neutralize the same. 94.8 g (0.6 mol) of sodium methallylsulfonate was added thereto and the temperature was elevated to a reflux temperature. Thereafter, 68 g of a 60% hydrogen peroxide solution was added dropwise thereto over 2 h. After aging for 1 h, 47 g of 30% sodium persulfate and 57 g of a 60% aqueous hydrogen peroxide solution were added dropwise thereto over 3 h. Simultaneously 50 g (0.6 mol) of 48% NaOH was added dropwise over 2 h. After aging under reflux for 2 h, the reaction mixture was cooled to obtain a copolymer of maleic acid and methallylsulfonic acid (molar ratio of 100/30).
Quantity
196 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
94.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
47 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 g
Type
reactant
Reaction Step Six

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